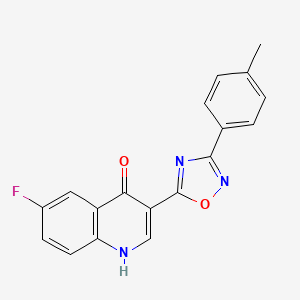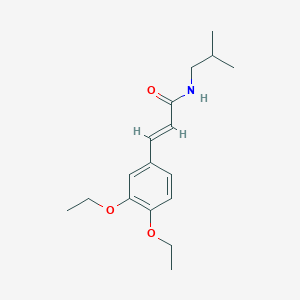
(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide, also known as DEPA, is a chemical compound that belongs to the class of acrylamide derivatives. It is a yellowish powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DEPA has gained significant attention in scientific research due to its potential applications in various fields such as drug delivery, polymer science, and material science.
Applications De Recherche Scientifique
Aromatase Inhibition
(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide and its derivatives have been explored for their potential in inhibiting aromatase, an enzyme involved in the biosynthesis of estrogens. The inhibition of aromatase is a targeted therapy for estrogen-dependent breast cancer, suggesting that compounds like (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide could be valuable in the development of breast cancer treatments. The study by Hartmann and Batzl (1986) discusses the synthesis and biological evaluation of similar compounds, indicating their effectiveness in inhibiting human placental aromatase and their potential as candidates for hormone-dependent human breast cancer treatment Hartmann & Batzl, 1986.
Corrosion Inhibition
In another application, derivatives of (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings. The research conducted by Bentiss et al. (2009) on similar compounds demonstrates their high efficiency in inhibiting acidic corrosion, which could be attributed to the adsorption of these compounds on the metal surface, forming a protective layer Bentiss et al., 2009.
Endothelin Antagonism
Compounds structurally related to (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide have been evaluated for their ability to act as endothelin antagonists. Endothelins are peptides involved in various physiological processes, including vasoconstriction. Antagonists of endothelin receptors have therapeutic potential in treating diseases characterized by excessive vasoconstriction and endothelin-mediated effects, such as pulmonary arterial hypertension. Murugesan et al. (1998) discuss the structure-activity relationships of biphenylsulfonamides, indicating that modifications at certain positions can lead to improved binding and functional activity against endothelin-A receptors, suggesting a pathway to developing effective treatments for related cardiovascular diseases Murugesan et al., 1998.
Propriétés
IUPAC Name |
(E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-5-20-15-9-7-14(11-16(15)21-6-2)8-10-17(19)18-12-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWAVYACOUDGFT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NCC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NCC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

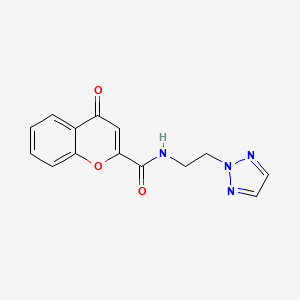
![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)
![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)
![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)
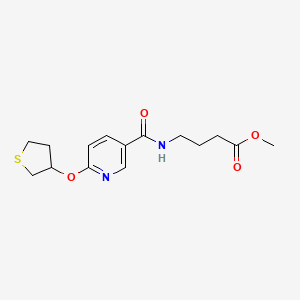
![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)
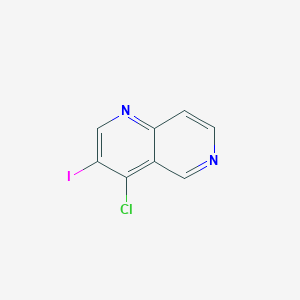
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
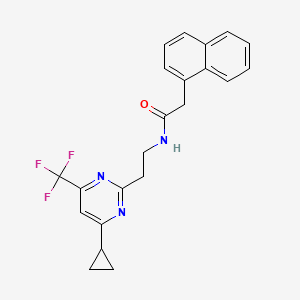
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)
![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)

